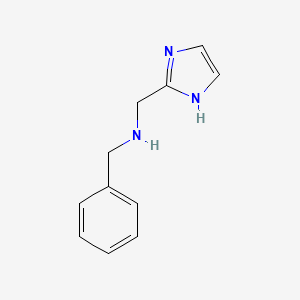

benzyl(1H-imidazol-2-ylmethyl)amine

Description

Properties

Molecular Formula |

C11H13N3 |

|---|---|

Molecular Weight |

187.24 g/mol |

IUPAC Name |

N-(1H-imidazol-2-ylmethyl)-1-phenylmethanamine |

InChI |

InChI=1S/C11H13N3/c1-2-4-10(5-3-1)8-12-9-11-13-6-7-14-11/h1-7,12H,8-9H2,(H,13,14) |

InChI Key |

NIOUYGBRZKHIAB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=NC=CN2 |

Origin of Product |

United States |

Scientific Research Applications

Antiviral Activity

Research indicates that benzyl(1H-imidazol-2-ylmethyl)amine exhibits significant antiviral properties. For instance, compounds derived from imidazole have been shown to act as CXCR4 antagonists, which are important in the treatment of HIV. The compound's ability to inhibit viral entry into host cells positions it as a potential therapeutic agent against viral infections .

Anticancer Properties

The compound has also been studied for its anticancer effects. Various benzimidazole derivatives have demonstrated activity against different cancer cell lines, including breast and lung cancer cells. The structure-activity relationship studies suggest that modifications to the imidazole ring can enhance anticancer potency .

Anti-inflammatory Effects

This compound has shown promise in reducing inflammation. Studies have indicated that certain derivatives can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. This property could be beneficial for developing treatments for inflammatory diseases .

Case Study 1: Antiviral Efficacy

A study on a series of imidazole derivatives demonstrated that this compound analogs exhibited potent antiviral activity against Bovine Viral Diarrhea Virus (BVDV). The most effective compounds were identified based on their ability to inhibit viral replication in vitro, showcasing the potential of this compound class as antiviral agents .

Case Study 2: Anticancer Activity

In a recent investigation, researchers synthesized several benzyl-substituted imidazole derivatives and evaluated their cytotoxic effects on human cancer cell lines. One particular derivative exhibited IC50 values significantly lower than those of standard chemotherapeutic agents, indicating its potential as a lead compound for further development in cancer therapy .

Data Table: Summary of Biological Activities

| Activity Type | Compound Derivatives | Key Findings |

|---|---|---|

| Antiviral | This compound analogs | Effective against BVDV; inhibition of viral replication |

| Anticancer | Various benzimidazole derivatives | Significant cytotoxicity against breast and lung cancer cells |

| Anti-inflammatory | Imidazole derivatives | Inhibition of COX enzymes; reduction in edema in animal models |

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations

Benzyl vs. Arylalkyl Groups

Fluorinated Analogues

Heterocycle Modifications

Imidazole vs. Benzimidazole

Linkage Flexibility

Methylene vs. Ethylene Bridges

Antimicrobial Activity

Enzyme Inhibition

- Benzimidazole-carboxamide derivatives (): Act as IDO1 inhibitors (IC₅₀ = 0.1–1 µM), highlighting the role of carboxamide substituents in enzyme binding .

Preparation Methods

Cyanamide-Mediated Cyclization

A foundational method involves the reaction of cyanamide with N-benzyl-2,2-dimethoxyethanamine under acidic conditions. This two-step process proceeds via imine formation followed by intramolecular cyclization to yield 1-benzyl-1H-imidazol-2-amine. While the product differs from the target compound by a single methyl group, this route highlights the utility of cyanamide in constructing the imidazole core.

Reaction Conditions

-

Stage 1 : Cyanamide and N-benzyl-2,2-dimethoxyethanamine in aqueous acetic acid at 20–100°C for 1 hour under inert atmosphere.

This method’s limitation lies in its inability to introduce the methylamine side chain. However, substituting N-benzyl-2,2-dimethoxyethanamine with a methylamine-containing precursor could adapt this pathway for benzyl(1H-imidazol-2-ylmethyl)amine.

Microwave-Assisted Solid-State Synthesis

One-Step Microwave Activation

A solvent-free, microwave-driven approach for synthesizing N-benzyl-2-(2-nitro-1H-imidazol-1-yl)acetamide is described in patents. Although the product is an acetamide derivative, this method provides insights into functionalizing the imidazole ring at the 1-position.

Procedure

-

Reactants : N-benzyl-2-hydroxyacetamide and 2-nitroimidazole (equimolar).

-

Conditions : Solid-state mixing, microwave irradiation (700 W, 10 minutes).

Key Modifications for Target Compound

-

Nitro-to-Amine Reduction : Catalytic hydrogenation (H₂/Pd-C) or LiAlH₄ reduction could convert the nitro group to an amine.

-

Acetamide Hydrolysis : Acidic or basic hydrolysis of the acetamide to a carboxylic acid, followed by decarboxylation, might yield the methylamine moiety.

Organocatalytic Intramolecular Hydroamidation

BEMP-Catalyzed Cyclization

A base-catalyzed method using 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) enables the synthesis of imidazol-2-ones from propargylic ureas. While initially designed for imidazolidin-2-ones, this strategy can be adapted for this compound by modifying the substrate.

General Protocol

-

Substrate : Propargylic urea derivative containing benzyl and methylamine groups.

-

Catalyst : BEMP (5 mol%) in acetonitrile at room temperature.

-

Outcome : Intramolecular cyclization forms the imidazole ring.

Challenges

-

Designing a propargylic urea precursor with the correct substituents remains synthetically demanding.

Comparative Analysis of Synthetic Methods

Functional Group Interconversion Strategies

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for benzyl(1H-imidazol-2-ylmethyl)amine, and what factors influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions between benzylamine derivatives and imidazole-containing aldehydes. For example, substituted benzimidazoles (1 mmol) dissolved in boiling distilled water can react with 2-ethoxy-quinoline-3-carbaldehyde (1 mmol) in DMF at room temperature, followed by vacuum filtration to isolate the product . Solvent choice (e.g., DMF for solubility) and reaction time (15–30 minutes) are critical for minimizing side products. Yields typically range from 60–85%, depending on substituent effects and purification protocols.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Key absorption bands include N–H stretching (3200–3400 cm⁻¹) and C=N/C–N vibrations (1500–1650 cm⁻¹). Oil mull preparation may introduce spectral contamination at ~2900 cm⁻¹ .

- NMR : ¹H NMR shows imidazole proton resonances at δ 7.1–7.5 ppm and benzyl CH₂ signals at δ 3.8–4.2 ppm. ¹³C NMR confirms the imidazole ring carbons (δ 120–145 ppm) .

- Mass Spectrometry : ESI-MS typically displays [M+H]⁺ peaks, with fragmentation patterns revealing the benzyl and imidazole moieties .

Advanced Research Questions

Q. How can density-functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : Hybrid functionals like B3LYP (combining exact exchange and gradient-corrected correlation) are widely used. For example:

- Basis Sets : 6-31G(d,p) optimizes geometry and vibrational frequencies .

- Thermochemical Accuracy : B3LYP achieves <3 kcal/mol deviation in atomization energies, validated against experimental data .

- Applications : Predict proton affinity (e.g., 8 tested systems with ±2 kcal/mol accuracy) and charge distribution on the imidazole nitrogen, critical for understanding ligand-metal interactions .

Q. What mechanistic insights explain the catalytic role of this compound in transition-metal complexes?

- Methodological Answer : The imidazole nitrogen acts as a Lewis base, coordinating to metals like Ir or Pd. For example:

- Iridium Catalysis : The ligand stabilizes Ir intermediates during alcohol-to-amine conversions via σ-donation, as shown in Fig. 10 of mechanistic studies .

- Kinetic Studies : Pseudo-first-order kinetics (monitored by UV-Vis or GC-MS) reveal rate constants influenced by steric effects from the benzyl group .

Q. How can structural modifications enhance the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Structure-Activity Relationships (SAR) : Introducing electron-withdrawing groups (e.g., –NO₂) on the benzyl ring increases binding affinity to enzymes like urokinase receptors (uPAR) .

- In Silico Screening : Docking simulations (e.g., AutoDock Vina) prioritize derivatives with hydrogen-bonding interactions at catalytic sites .

- In Vivo Testing : Pharmacokinetic parameters (e.g., bioavailability >50% in murine models) are optimized via N-methylation to reduce metabolic degradation .

Data Contradiction Resolution

Q. How to resolve discrepancies between experimental and computational data on the stability of this compound derivatives?

- Methodological Answer :

- Thermodynamic Stability : Compare DFT-calculated Gibbs free energy (ΔG) with DSC-measured decomposition temperatures. Discrepancies >5% may indicate solvent effects or incomplete basis sets .

- Kinetic Stability : Use time-resolved spectroscopy (e.g., stopped-flow UV-Vis) to assess degradation pathways not captured in static DFT models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.